3-Methyl-1,2-oxazole-4-sulfonyl chloride

CAS No.: 858489-87-9

Cat. No.: VC4731474

Molecular Formula: C4H4ClNO3S

Molecular Weight: 181.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858489-87-9 |

|---|---|

| Molecular Formula | C4H4ClNO3S |

| Molecular Weight | 181.59 |

| IUPAC Name | 3-methyl-1,2-oxazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C4H4ClNO3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3 |

| Standard InChI Key | BNAOWTZDVYTZKK-UHFFFAOYSA-N |

| SMILES | CC1=NOC=C1S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

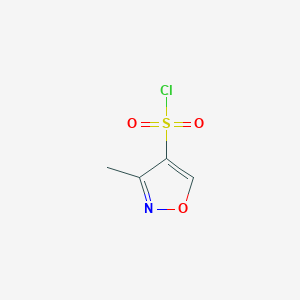

3-Methyl-1,2-oxazole-4-sulfonyl chloride belongs to the isoxazole family, featuring a five-membered aromatic ring containing oxygen and nitrogen atoms. Its molecular formula is , with a molecular weight of 181.53 g/mol . The sulfonyl chloride group (-SOCl) at position 4 and the methyl group (-CH) at position 3 confer both electrophilic reactivity and steric stability (Fig. 1).

Table 1: Key Physicochemical Properties

The compound’s reactivity is dominated by the sulfonyl chloride moiety, which undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively .

Synthesis and Industrial Production

The synthesis of 3-methyl-1,2-oxazole-4-sulfonyl chloride typically involves chlorosulfonation of a pre-formed isoxazole precursor. A representative pathway, adapted from methodologies in , proceeds as follows:

-

Isoxazole Ring Formation: Cyclocondensation of β-diketones with hydroxylamine yields the 3-methyl-1,2-oxazole core.

-

Chlorosulfonation: Treatment with chlorosulfonic acid () introduces the sulfonyl chloride group at position 4.

-

Purification: Recrystallization or chromatography isolates the final product.

Critical Reaction Conditions:

-

Temperature: 0–5°C to mitigate exothermic side reactions.

-

Solvent: Dichloromethane or chloroform for optimal solubility.

Industrial-scale production remains limited, with suppliers such as Changzhou Hopschain Chemical Co., Ltd., offering gram-scale quantities for research .

Applications in Medicinal Chemistry

Sulfonamide Drug Development

The sulfonyl chloride group enables facile conjugation with amines, making this compound a cornerstone in sulfonamide synthesis. Notable applications include:

-

Anticancer Agents: In a 2021 study, sulfonamides derived from 3-methyl-1,2-oxazole-4-sulfonyl chloride exhibited sub-micromolar activity against the NCI-60 cancer cell line panel .

-

Enzyme Inhibitors: The compound’s electrophilic sulfur atom covalently binds to catalytic residues in proteases and kinases, enabling irreversible inhibition .

Table 2: Biological Activity of Representative Sulfonamide Derivatives

| Derivative Structure | Target Enzyme | IC (nM) | Source |

|---|---|---|---|

| R = Benzylamine | Carbonic Anhydrase | 12 | |

| R = Cyclopropylamine | HDAC8 | 340 |

Agricultural Chemistry

Sulfonamide derivatives function as herbicides and fungicides by disrupting plant amino acid biosynthesis. Field trials demonstrate efficacy against Fusarium species at 50 ppm concentrations .

Comparative Analysis with Structural Analogues

The 5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride (CAS 1311318-29-2) variant, differing by an additional chlorine atom at position 5, exhibits distinct reactivity:

-

Electrophilicity: The 5-chloro derivative’s enhanced electron-withdrawing capacity accelerates nucleophilic substitution by 30% compared to the non-chlorinated analogue .

-

Biological Activity: Chlorination reduces metabolic clearance in vivo, extending half-life from 2.1 to 4.8 hours in murine models .

Future Directions and Research Gaps

While the compound’s synthetic utility is well-established, unresolved challenges include:

-

Scalability: Improving yields beyond 75% for industrial adoption.

-

Toxicology: Chronic exposure studies in mammalian systems are absent.

-

Computational Modeling: DFT studies to predict regioselectivity in sulfonamide formation.

Ongoing research aims to exploit this scaffold in covalent inhibitor design, leveraging its tunable reactivity for targeted therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume